1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
Beschreibung
1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a synthetic small molecule characterized by a dibenzo[b,f][1,4]oxazepin core substituted with a urea linkage and a 3,4-dimethoxyphenyl group. The oxazepin ring system, containing one oxygen and one nitrogen atom in a seven-membered fused bicyclic structure, contributes to its unique electronic and steric properties.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-4-27-18-7-5-6-8-20(18)32-19-11-9-15(13-17(19)23(27)28)25-24(29)26-16-10-12-21(30-2)22(14-16)31-3/h5-14H,4H2,1-3H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAWIHJFYBUXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a member of the dibenzoxazepine class of compounds, which have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by:
- A dibenzo[b,f][1,4]oxazepin core.
- A 3,4-dimethoxyphenyl substituent.
- An ethyl group at position 10 and a urea functional group.
Antipsychotic Effects
Research indicates that compounds similar to dibenzoxazepines exhibit significant activity at dopamine receptors, particularly the D2 receptor. The selective antagonism of this receptor has been associated with antipsychotic effects. A study highlighted that derivatives of dibenzoxazepines can effectively alleviate symptoms in conditions such as schizophrenia and bipolar disorder by modulating dopaminergic pathways .
Neuroprotective Properties
Dibenzoxazepine derivatives have been shown to possess neuroprotective properties. Specifically, they may protect neuronal cells from oxidative stress and apoptosis. In vitro studies have demonstrated that these compounds can enhance cell viability in neuronal cultures exposed to neurotoxic agents .
Anti-inflammatory Activity
Recent findings suggest that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity may be beneficial in treating neurodegenerative diseases where inflammation plays a critical role .
The biological activity of 1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea can be attributed to several mechanisms:
- Dopamine Receptor Modulation : It selectively antagonizes D2 receptors, which is essential for its antipsychotic effects.
- Antioxidant Activity : The compound may enhance endogenous antioxidant defenses, reducing oxidative damage in neuronal cells.
- Cytokine Inhibition : By modulating inflammatory pathways, it can decrease levels of TNF-alpha and IL-6 in activated microglia .
Case Studies
Several studies have explored the efficacy of dibenzoxazepine derivatives:
- A clinical trial involving a related compound demonstrated significant improvements in psychotic symptoms among patients with schizophrenia after 12 weeks of treatment .
- In animal models of neurodegeneration, administration of dibenzoxazepine derivatives resulted in reduced neuronal loss and improved cognitive function .
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds similar to 1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea exhibit significant antimicrobial properties. The dibenzooxazepine structure has been linked to inhibition of bacterial growth through mechanisms such as enzyme inhibition and disruption of cell wall synthesis.
Case Study: Antibacterial Effects
In a study involving various derivatives of oxazepine compounds, certain derivatives demonstrated potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for the most effective compounds were significantly lower than those of standard antibiotics.
Anti-inflammatory Properties
The compound also shows promise in anti-inflammatory applications. Studies have indicated that derivatives containing the dibenzo[b,f][1,4]oxazepin core can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Research Findings
In vitro assays revealed that these compounds reduced the production of interleukins and tumor necrosis factor-alpha (TNF-α) in activated macrophages. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells.
Case Study: Growth Inhibition in Tumor Cell Lines
A study evaluated the growth inhibitory effects of this compound on several tumor cell lines using the MTT assay. Results showed a dose-dependent decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating substantial potency compared to control treatments.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Analogs
Key Observations :
- Core Heterocycle : The target compound’s oxazepin core (O and N) differs from thiazepin (S and N) in SR-4995/SR-3420 and diazepin (two N atoms) in ’s compound. Oxygen in oxazepin increases polarity compared to sulfur in thiazepin .
- Functional Groups: Urea in the target compound vs. carbamate in BT2 and amide in 8a. Urea’s dual hydrogen-bond donors may enhance target binding compared to carbamate or amide .
- Substituents : The 3,4-dimethoxyphenyl group in the target compound contrasts with SR-3420’s trifluoromethylphenyl group, which increases lipophilicity and metabolic stability .
Key Observations :
Key Observations :
- Urea vs. Carbamate : SR-4995 (urea) and BT2 (carbamate) show divergent activities (lipolysis vs. angiogenesis), highlighting functional group importance .
- Substituent Impact : SR-3420’s trifluoromethyl groups improve lipolysis efficacy over SR-4995, demonstrating the role of electron-withdrawing groups in target engagement .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this urea derivative?
- Methodological Answer : Utilize stepwise coupling reactions, starting with the activation of the dibenzo[b,f][1,4]oxazepine core (e.g., via chloroformate intermediates) followed by urea bond formation with 3,4-dimethoxyphenylamine. Monitor reaction progress using HPLC and LC-MS to confirm intermediates . For purity, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate via single-crystal X-ray diffraction for structural confirmation .
Q. How can solubility and stability be assessed for this compound in aqueous formulations?
- Methodological Answer : Perform pH-dependent solubility studies (pH 2–9) using shake-flask methods with UV-Vis quantification. For stability, conduct accelerated degradation studies under thermal (40–60°C), oxidative (H₂O₂), and photolytic conditions (ICH Q1B guidelines). Use NMR and LC-MS to identify degradation products .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Combine FT-IR for urea C=O and N-H bond identification (1650–1700 cm⁻¹ and 3300 cm⁻¹ regions), ¹H/¹³C NMR for aromatic and methoxy group assignments, and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography is essential for resolving stereochemical ambiguities in the dibenzo-oxazepine moiety .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory bioactivity data in different cell lines?
- Methodological Answer : Implement a multi-omics approach:
- Transcriptomics : RNA-seq to identify differentially expressed genes in responsive vs. non-responsive cell lines.
- Proteomics : SILAC labeling to quantify target engagement (e.g., kinase inhibition).
- Metabolomics : Track urea derivative metabolism via LC-MS/MS.
Validate findings using CRISPR-Cas9 knockouts of suspected resistance genes .
Q. What methodologies are appropriate for studying environmental fate and biodegradation pathways?
- Abiotic studies : Hydrolysis rate determination (pH 7.4 buffer, 25°C) and photolysis under simulated sunlight.
- Biotic studies : Use OECD 301D respirometry to assess microbial degradation in soil/water matrices.
- Analytical tools : Employ GC-MS with isotopic labeling to trace transformation products (e.g., demethylation of methoxy groups).
Q. How can computational modeling predict binding interactions with biological targets?
- Methodological Answer :
- Docking : Use Schrödinger Suite or AutoDock Vina to model urea binding to kinase domains (e.g., MAPK or PI3K).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with inhibitory activity .
Contradiction Analysis in Published Data
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for serum protein binding (e.g., α₁-acid glycoprotein).
- Data normalization : Express IC₅₀ relative to a reference inhibitor (e.g., staurosporine) to account for assay variability.
- Meta-analysis : Apply Bayesian hierarchical models to aggregate data and identify outliers .
Methodological Tables
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